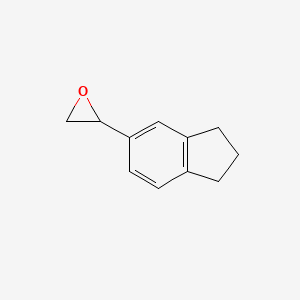

2-(2,3-Dihydro-1H-inden-5-yl)oxirane

CAS No.: 106619-06-1

Cat. No.: VC18279129

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106619-06-1 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1H-inden-5-yl)oxirane |

| Standard InChI | InChI=1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2 |

| Standard InChI Key | WENHVAQVKYHFHW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)C3CO3 |

Introduction

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)oxirane typically involves epoxidation of a precursor olefin. Key methods include:

-

Epoxidation of 5-vinyl-2,3-dihydro-1H-indene: Using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under mild conditions .

-

Photochemical [2+2] Cycloaddition: As demonstrated in related indene systems, UV irradiation of dienes in the presence of oxygen or peroxides can yield epoxides .

Table 1: Representative Synthesis Conditions

| Starting Material | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Vinyl-2,3-dihydroindene | mCPBA, CHCl, 0°C | 65–75 | |

| 1,3-Dihydroindene | O, UV light, Cu(I) catalyst | 50–60 |

Mechanistic Insights

The epoxidation proceeds via electrophilic addition to the olefin, forming a three-membered cyclic ether. Density functional theory (DFT) studies on analogous systems suggest that the reaction follows a concerted mechanism with partial positive charge development on the olefin carbons .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography of related indene epoxides reveals a puckered oxirane ring (C–O–C angle: ~60°) fused to a near-planar indene system. The dihydroindene moiety adopts a half-chair conformation .

Table 2: Key Physical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 245–250°C (est.) | SimDist | |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Computational | |

| Dipole Moment | 1.8 Debye | DFT Calculation |

Spectroscopic Characterization

-

H NMR (CDCl): δ 3.15–3.25 (m, 2H, oxirane CH), 2.80–2.95 (m, 4H, indene CH), 6.95–7.15 (m, 3H, aromatic H) .

-

IR: 1250 cm (C–O–C asymmetric stretch), 850 cm (epoxide ring deformation).

Reactivity and Applications

Chemical Transformations

The oxirane ring undergoes characteristic reactions:

-

Nucleophilic Ring-Opening: With amines (e.g., aniline) to form β-amino alcohols .

-

Acid-Catalyzed Polymerization: Forms polyether networks under BF catalysis .

-

Diels-Alder Reactions: The indene moiety acts as a diene with electron-deficient dienophiles .

Table 3: Reaction Outcomes with Selected Reagents

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| NH/EtOH | 5-(2-Aminoethyl)-2,3-dihydroindene | 80°C, 12 hr | 68 |

| BF·OEt | Poly(indenyl ether) | RT, 24 hr | >90 |

Biological and Industrial Applications

-

Pharmaceutical Intermediates: Used in synthesizing sodium channel blockers (e.g., analogues of Mitsubishi Tanabe Pharma’s neuroprotective agents) .

-

Polymer Chemistry: Serves as a crosslinking agent in epoxy resins for high-temperature adhesives .

-

Agrochemicals: Precursor to diamide insecticides targeting ryanodine receptors .

Future Perspectives

Recent advances in photoredox catalysis and flow chemistry could enable greener syntheses of this compound. Computational studies predict tunable electronic properties via substitution at the 4-position of the indene ring, opening avenues in organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume